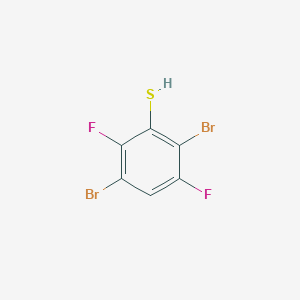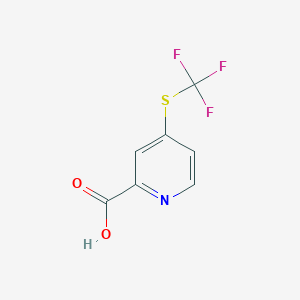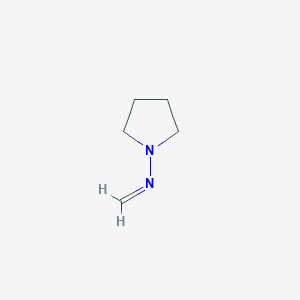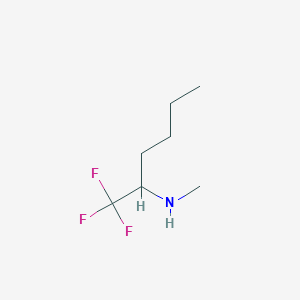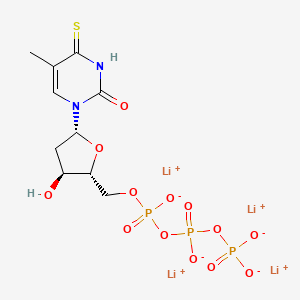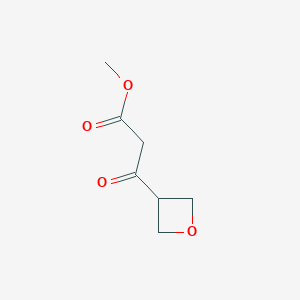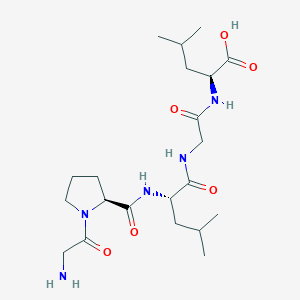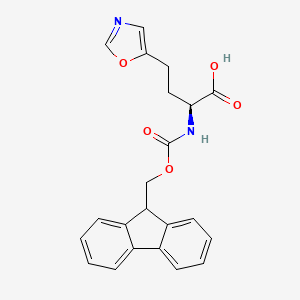
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(oxazol-5-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(oxazol-5-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxazole ring, and a butanoic acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(oxazol-5-yl)butanoic acid typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc group: The Fmoc group is usually introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.
Coupling reactions: The oxazole-containing intermediate is then coupled with the butanoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of automated peptide synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(oxazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring or the Fmoc group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases and acids: For facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with different functional groups, while reduction could lead to the removal of the Fmoc group.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(oxazol-5-yl)butanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: May be used in the study of protein interactions and enzyme mechanisms.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(oxazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The oxazole ring can participate in various biochemical interactions, potentially affecting enzyme activity or protein binding.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of an oxazole ring.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiazol-5-yl)butanoic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The presence of the oxazole ring in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(oxazol-5-yl)butanoic acid provides unique chemical properties, such as increased stability and specific reactivity, which can be advantageous in certain synthetic and research applications.
Properties
Molecular Formula |
C22H20N2O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1,3-oxazol-5-yl)butanoic acid |
InChI |
InChI=1S/C22H20N2O5/c25-21(26)20(10-9-14-11-23-13-29-14)24-22(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11,13,19-20H,9-10,12H2,(H,24,27)(H,25,26)/t20-/m0/s1 |
InChI Key |
RYNUDMXGMWRSGJ-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CN=CO4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CN=CO4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)

![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)
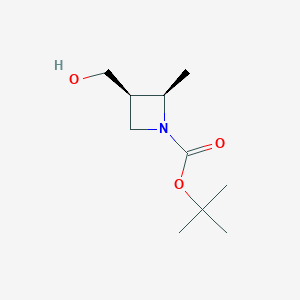


![6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12850945.png)
